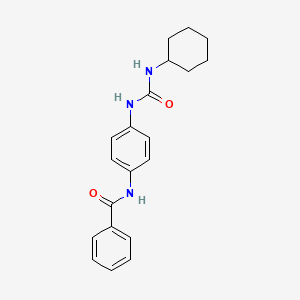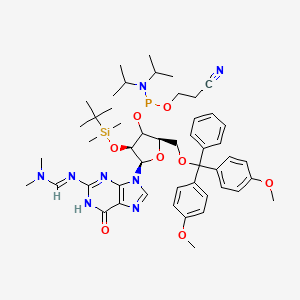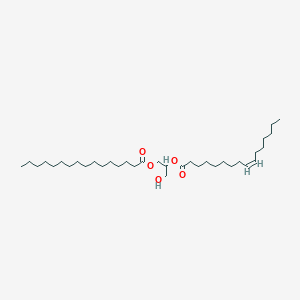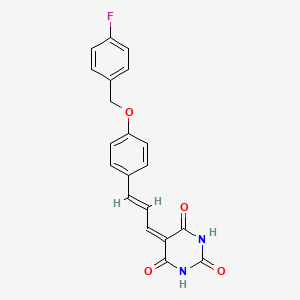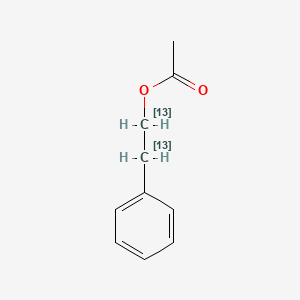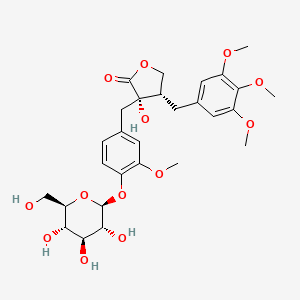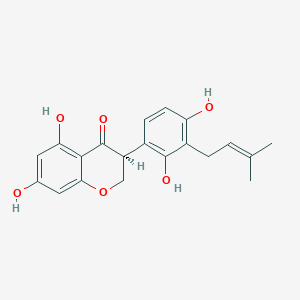
(S)-Licoisoflavone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Licoisoflavone A is a naturally occurring isoflavonoid compound found in licorice roots. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Licoisoflavone A typically involves several steps, including the formation of the isoflavone core structure and subsequent functionalization. One common synthetic route starts with the cyclization of a chalcone intermediate, followed by oxidation and methylation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from licorice roots using solvents like ethanol or methanol. The extracted compound is then purified using techniques such as column chromatography or recrystallization. Advances in biotechnology have also led to the development of microbial fermentation methods for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Licoisoflavone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted isoflavones.
Applications De Recherche Scientifique
(S)-Licoisoflavone A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various bioactive molecules.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.
Industry: The compound is used in the development of natural health products and dietary supplements.
Mécanisme D'action
The mechanism of action of (S)-Licoisoflavone A involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also interacts with enzymes like cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Genistein: Another isoflavonoid with similar anti-inflammatory and anticancer properties.
Daidzein: An isoflavonoid known for its antioxidant and estrogenic activities.
Biochanin A: An isoflavonoid with potential anticancer and anti-inflammatory effects.
Uniqueness
(S)-Licoisoflavone A is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its combination of anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C20H20O6 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(3S)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1 |
Clé InChI |
BAEYWOSUJSUYFI-CQSZACIVSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1O)[C@H]2COC3=CC(=CC(=C3C2=O)O)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


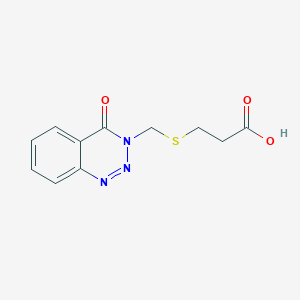
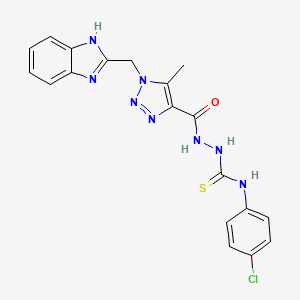
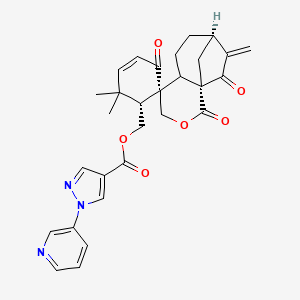
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
